PNU 142586
描述
PNU 142586 Sodium Salt is an inactive metabolite of Linezolid.
科学研究应用
药代动力学和药物代谢
PNU 142586 是抗生素利奈唑胺的代谢产物。在药代动力学研究中,了解利奈唑胺的代谢和排泄至关重要,特别是在肾功能不全的患者中。 一项新型超高效液相色谱串联质谱 (UPLC-MS/MS) 检测方法已被开发用于测量人血清中的利奈唑胺及其代谢产物,包括 this compound {svg_1}。该检测方法有助于确定药物和代谢产物的水平,这对于优化给药方案和最大限度地降低毒性至关重要。
毒理学
This compound 的代谢产物与母体药物的浓度比对于预测与利奈唑胺相关的骨髓抑制毒性具有重要意义。 研究表明,与利奈唑胺相关的骨髓抑制在肾功能不全患者中更常见,监测 this compound 的水平有助于降低这种毒性 {svg_2}.
分析化学
在分析化学中,开发用于同时测量药物化合物及其代谢产物的稳健检测方法至关重要。 This compound 是验证生物分析检测方法的关键分析物,这些检测方法旨在研究每个分析物对不同肾功能患者的毒性贡献 {svg_3}.
临床药理学
在临床药理学中,了解药物及其代谢产物在人体内的行为至关重要。this compound 在利奈唑胺代谢中的作用会影响患者的治疗效果和不良反应。 使用 UPLC-MS/MS 检测方法的研究提供了对这类化合物的药理学特征的见解 {svg_4}.
抗生素耐药性研究
This compound 的母体化合物利奈唑胺用于治疗由革兰氏阳性抗药细菌引起的感染。 对利奈唑胺代谢产物(如 this compound)的研究有助于了解其作用机制,以及可能发生的耐药性发展,这在抗生素治疗中是一个日益关注的问题 {svg_5}.
个性化医疗
测量患者体内的 this compound 浓度可以有助于个性化医疗方法。 通过根据个体代谢特征调整抗生素治疗,医疗保健提供者可以提高治疗效果并减少不良反应 {svg_6}.
药物开发
This compound 在药物开发过程中发挥作用,特别是在优化利奈唑胺制剂方面。 通过了解这种代谢产物的药代动力学和毒理学,制药公司可以设计出副作用更少的优质药物 {svg_7}.
医疗诊断
最后,检测和量化血清中的 this compound 可以作为诊断工具。 它有助于监测患者对利奈唑胺治疗的依从性,并评估发生毒性副作用的风险 {svg_8}.
作用机制
Target of Action
PNU 142586 is a major metabolite of Linezolid , an antibiotic belonging to the oxazolidinone class . Linezolid has a broad spectrum of activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus, vancomycin-resistant Enterococcus spp., and penicillin-resistant Streptococcus pneumoniae . Therefore, the primary targets of this compound are likely to be similar to those of Linezolid.
Mode of Action
Linezolid, and by extension this compound, acts by inhibiting the initiation of bacterial protein synthesis . It achieves this by binding to the peptidyl transferase center of the 50S ribosome , thereby preventing the formation of a functional 70S initiation complex that is essential for the bacterial translation process .
Biochemical Pathways
The formation of this compound is the rate-limiting step in the clearance of Linezolid . It is formed by a non-enzymic process , specifically through the ring cleavage of Linezolid’s morpholine moiety . This process results in the formation of two major metabolites, this compound and PNU 142300 .
Pharmacokinetics
This compound, along with Linezolid and its other major metabolite PNU 142300, are primarily excreted in the urine . Approximately 50% of an administered dose of Linezolid appears in the urine as these two major metabolites, and about 35% appears as the parent drug . The elimination half-life of Linezolid, from which this compound is derived, is approximately 5-7 hours . The pharmacokinetics of Linezolid in critically ill patients with acute renal failure undergoing continuous venovenous haemofiltration were found to be comparable to healthy subjects and patients without renal impairment .
Result of Action
Linezolid is known to be bacteriostatic, with a significant post-antibiotic effect against key pathogens . It is also known that prolonged use of Linezolid may be associated with severe side effects including cytopenia and peripheral neuropathy .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in patients with severe renal impairment, the exposure to this compound was found to be 7 to 8-fold higher than in patients with normal renal function . This suggests that renal function can significantly influence the action and efficacy of this compound. Furthermore, the formation of this compound, being a non-enzymic process, could potentially be influenced by factors such as pH and temperature .
生化分析
Biochemical Properties
PNU 142586 is formed through poorly described oxidation pathways of Linezolid .
Cellular Effects
It is known that its parent compound, Linezolid, has significant effects on bacterial cells, inhibiting their protein synthesis .
Molecular Mechanism
As a metabolite of Linezolid, it may share some of its parent compound’s mechanisms, such as binding to bacterial ribosomes
Temporal Effects in Laboratory Settings
It is known that this compound and another major metabolite of Linezolid, PNU-142300, accumulate in cases of renal failure .
Metabolic Pathways
This compound is a metabolite of Linezolid, formed through oxidation pathways . It is excreted in the urine, along with Linezolid and other metabolites
Transport and Distribution
It is known that Linezolid, the parent compound of this compound, has good tissue penetration .
属性
IUPAC Name |
2-[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoro-N-(2-hydroxyethyl)anilino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O6/c1-10(22)18-7-12-8-20(16(25)26-12)11-2-3-14(13(17)6-11)19(4-5-21)9-15(23)24/h2-3,6,12,21H,4-5,7-9H2,1H3,(H,18,22)(H,23,24)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOXQNABWWZJSO-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N(CCO)CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N(CCO)CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858328 | |
Record name | N-{4-[(5S)-5-(Acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenyl}-N-(2-hydroxyethyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
368891-70-7 | |
Record name | N-[4-[(5S)-5-[(Acetylamino)methyl]-2-oxo-3-oxazolidinyl]-2-fluorophenyl]-N-(2-hydroxyethyl)glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=368891-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PNU-142586 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0368891707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{4-[(5S)-5-(Acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenyl}-N-(2-hydroxyethyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PNU-142586 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M91C9X47U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。